1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL

Medicinal Chemistry Synthetic Building Blocks Molecular Descriptors

Procure exact 1697134-32-9 for novel, bifunctional scaffold. Unique 3-position geminal oxane with 1-hydroxyethyl provides uncharacterized steric constraint. No equivalent analogs exist for this exact 3D topology. Ideal for proprietary SAR or chiral pool derivation. Supply chain limited; confirm stock.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B13191103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C1(CCCOC1)CN)O
InChIInChI=1S/C8H17NO2/c1-7(10)8(5-9)3-2-4-11-6-8/h7,10H,2-6,9H2,1H3
InChIKeyVCWXBPMXTLSKJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol: Chemical Identity and Procurement Baseline


1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol (CAS 1697134-32-9) is a synthetic small molecule with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It features a saturated six-membered oxane (tetrahydropyran) ring with a geminal aminomethyl and a 1-hydroxyethyl group at the 3-position . This compound is a bifunctional primary amine and secondary alcohol, existing primarily as a research chemical available at a minimum purity of 95% for use as a synthetic intermediate or building block . Its structural class suggests potential utility in medicinal chemistry for introducing both hydrogen bond donor/acceptor motifs and a basic amine center into a conformationally constrained heterocyclic scaffold.

Critical Differentiation: Why 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol Cannot Be Directly Substituted by Its Closest Analogs


A comprehensive literature search confirms a complete absence of publicly available, quantitative biological activity or physicochemical data for this compound. Consequently, generic substitution with any analog, including its closest structural relatives like [3-(aminomethyl)oxan-3-yl]methanol or 1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol, is not scientifically justified and carries undefined risk. The fundamental difference lies in the unique and uncharacterized combination of the geminal substitution pattern on the oxane ring (3-position) with the specific 1-hydroxyethyl moiety. This results in a distinct and unvalidated three-dimensional shape, electronic distribution, and potential for intermolecular interactions compared to any known analog. Without comparative data on target binding, selectivity, metabolic stability, or even basic solubility, any assumption of functional or biological equivalence is speculative. Procurement of this compound is therefore driven exclusively by a specific, pre-validated need for this exact molecular structure in a research or development program, not by a demonstrated advantage over a comparator.

Quantitative Comparative Evidence: 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol vs. Structural Analogs


Ring Substitution Pattern: A Quantitative Comparison of Molecular Properties with [3-(Aminomethyl)oxan-3-yl]methanol

The target compound differs from its closest commercially available analog, [3-(aminomethyl)oxan-3-yl]methanol (CAS 1512573-56-6), solely by the replacement of a hydroxymethyl group with a 1-hydroxyethyl group at the 3-position of the oxane ring. This single methyl group addition is quantified by the difference in molecular formula (C8H17NO2 vs. C7H15NO2) and molecular weight (159.23 vs. 145.2 g/mol) . This change increases calculated lipophilicity (clogP) and steric bulk, but no empirical data (e.g., measured logD, aqueous solubility) exists for either compound to confirm the magnitude of this effect. The synthetic route is likely distinct due to the altered alcohol precursor.

Medicinal Chemistry Synthetic Building Blocks Molecular Descriptors

Positional Isomerism: Impact on Molecular Properties vs. 1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol

A critical comparison can be made with its positional isomer, 1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol (CAS 959238-22-3). The only structural difference is the substitution site on the oxane ring (3-position vs. 4-position) . This alteration fundamentally changes the molecule's symmetry and the relative spatial orientation of the functional groups. A quantitative comparison shows they share the same molecular formula (C8H17NO2) but differ in molecular weight (159.23 vs. 175.23 g/mol), indicating the 4-isomer is often procured or synthesized in a different form, potentially as a salt or with a different hydration state . The difference in substitution pattern will result in distinct chemical reactivity profiles, particularly in cyclization or macrocyclization reactions, and will lead to different three-dimensional vectors for pendant groups in a final drug-like molecule.

Stereochemistry Drug Design Physicochemical Properties

Ring Size and Saturation: A Comparative Analysis with Oxetane and Tetrahydrofuran Analogs

The target compound belongs to a family of saturated heterocyclic amino alcohols. The six-membered oxane ring is more lipophilic and conformationally flexible than four-membered oxetane rings. In the absence of direct data for the target compound, a class-level inference can be drawn from general medicinal chemistry principles: replacing an oxetane ring (4-membered) with an oxane ring (6-membered) increases lipophilicity and metabolic stability, but also molecular weight and the number of rotatable bonds. The target compound (C8H17NO2, MW 159.23) is significantly larger and more complex than its oxetane analog (e.g., 2-(3-(Aminomethyl)oxetan-3-yl)ethanol, C6H13NO2, MW 131.18) .

Medicinal Chemistry Conformational Analysis Scaffold Hopping

Functional Group Vector Comparison: 1-Hydroxyethyl vs. Hydroxymethyl

Within the 3-substituted oxane series, the key point of differentiation is the alcohol group. The target compound possesses a secondary alcohol (1-hydroxyethyl), while its closest analog, [3-(aminomethyl)oxan-3-yl]methanol, has a primary alcohol (hydroxymethyl) [1]. This change alters the potential for hydrogen bonding (a secondary alcohol can act as both a hydrogen bond donor and acceptor, with distinct geometry), and introduces an additional chiral center in the target compound. While no experimental data exists to quantify these effects, the presence of the methyl group in the target compound increases steric hindrance near the polar alcohol, which can influence binding affinity and selectivity in biological targets.

Medicinal Chemistry Hydrogen Bonding Structure-Activity Relationship

Validated Application Scenarios for 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol Based on Structural Evidence


Synthetic Intermediate for Conformationally Constrained Amines

The primary application of 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol is as a unique, bifunctional building block for synthesizing more complex molecules. The geminal substitution on the oxane ring creates a sterically hindered, chiral amine center that can be used to introduce conformational constraint into drug candidates . This is a scenario where the compound is not selected for its own activity, but for its ability to impart specific three-dimensional features onto a target molecule, a strategy common in modern medicinal chemistry to improve target selectivity and metabolic stability.

Scaffold for SAR Exploration of Novel Bioactive Molecules

Given the complete lack of activity data, the only valid research scenario involves the compound as a starting point for structure-activity relationship (SAR) studies. Its novel, uncharacterized structure makes it a suitable candidate for screening in a proprietary or academic assay, where its activity can be directly compared to related analogs like the 4-isomer or the primary alcohol [1]. This would be the first step in determining if this specific substitution pattern offers any advantage in a given biological context.

Chiral Building Block for Asymmetric Synthesis

The presence of a pro-chiral center at the 1-hydroxyethyl group means that if the compound can be resolved into its enantiomers, it could serve as a valuable chiral building block for asymmetric synthesis. This would be a specialized application in the development of enantiomerically pure pharmaceuticals, where the specific stereochemistry is critical for activity and safety. The utility would be derived from the unique combination of a rigid oxane ring and a defined stereocenter.

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